4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
描述
The compound is a triazoloquinazoline derivative characterized by a complex heterocyclic core. Its structure includes:
- A sec-butyl carboxamide substituent at position 8, influencing solubility and pharmacokinetic properties.
- A 3-fluorophenyl moiety linked via an acetamide bridge at position 2, which may modulate electronic effects and target binding affinity.
属性
IUPAC Name |
N-butan-2-yl-2-[2-(3-fluoroanilino)-2-oxoethyl]-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O4/c1-4-11-30-23(35)19-10-9-16(22(34)27-15(3)5-2)12-20(19)32-24(30)29-31(25(32)36)14-21(33)28-18-8-6-7-17(26)13-18/h4,6-10,12-13,15H,1,5,11,14H2,2-3H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGAWQYIZAIQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC(=CC=C4)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide represents a novel class of hybrid molecules that exhibit significant biological activities. This compound integrates a quinazoline core with a triazole moiety, which has been shown to enhance pharmacological properties in various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline ring fused with a triazole unit and functional groups that contribute to its biological activity.
Physical Properties
- Molecular Weight : 357.39 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Stability : Stable under standard laboratory conditions.
The compound acts primarily as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. Its biological activity is attributed to:
- Inhibition of Protein Kinases : It modulates protein kinase activity, which is crucial for regulating cell proliferation and survival .
- Antioxidant Properties : The presence of the triazole ring enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
- Cell Lines Tested : A range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics .
Enzyme Inhibition Studies
The compound has shown significant inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Exhibited an IC50 value of 0.23 µM, making it a potent inhibitor compared to donepezil (IC50 = 0.12 µM) .
- Butyrylcholinesterase (BuChE) : Demonstrated selective inhibition with an IC50 of 31.8 µM .
Case Studies
-
Study on Anticancer Activity :
- A study conducted on the MCF-7 cell line demonstrated that treatment with the compound for 48 hours led to significant apoptosis as evidenced by increased caspase-3 activity and reduced mitochondrial membrane potential.
- The study concluded that the compound could be further developed as an anticancer agent due to its ability to induce cell death in cancer cells while sparing normal cells.
-
Neuroprotective Effects :
- Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activities.
- This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
相似化合物的比较
Key Analogues:
Structural and Functional Insights:
- Fluorophenyl Position: The target’s 3-fluorophenyl group (vs.
- Core Heterocycle : Unlike oxadiazoles () or oxazoles (–5), the triazoloquinazoline core offers fused rings with multiple hydrogen-bonding sites, favoring interactions with ATP-binding domains in kinases .
- Substituent Effects : The sec-butyl group in the target compound likely improves metabolic stability compared to smaller alkyl chains (e.g., methyl in compounds), as seen in similar carboxamide derivatives .
准备方法
Quinazolin-4-one Formation
The quinazoline scaffold is typically synthesized from anthranilic acid derivatives. As demonstrated in, microwave-assisted cyclization with formamide yields quinazolin-4-ones efficiently. For example, anthranilic acid (1 ) reacts with benzoyl chloride in pyridine to form 2-phenylbenzo[d]oxazin-4-one (2a ), which undergoes microwave irradiation with formamide to produce quinazolin-4-one (3a ) in 83% yield.
Reaction Conditions :
Functionalization at Position 8
The carboxamide group at position 8 is introduced via nucleophilic acyl substitution. The quinazoline-8-carboxylic acid (4 ) is activated as an acid chloride (e.g., using thionyl chloride) and coupled with sec-butylamine in the presence of a base like triethylamine.
Reaction Scheme :
$$
\text{Quinazoline-8-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{sec-Butylamine}} \text{8-Carboxamide}
$$
Construction of theTriazolo[4,3-a]Quinazoline System
Propargylation for Alkyne Intermediate
A propargyl group is introduced at position 4 of the quinazoline core to enable triazole ring formation. As shown in, quinazolin-4-one (3a ) reacts with propargyl bromide in dry DMF using potassium tert-butoxide (KOt-Bu) as a base, yielding propargylated quinazoline (5a ) in 58% yield.
Reaction Conditions :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazolo ring is formed via CuAAC between the alkyne-functionalized quinazoline and a suitably designed azide. For instance, reaction of 5a with an azide (e.g., hydrazoic acid derivative) under Cu(I) catalysis generates the 1,2,3-triazole ring.
Reaction Scheme :
$$
\text{Propargylated quinazoline} + \text{Azide} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{Triazoloquinazoline}
$$
Optimization Notes :
- Microwave irradiation (400 W, 2 min) accelerates the reaction.
- Triethylamine aids in stabilizing the Cu(I) catalyst.
Introduction of the 3-Fluorophenylacetamide Side Chain
Synthesis of 2-((3-Fluorophenyl)Amino)-2-Oxoethyl Group
The side chain is constructed via amidation. Glycine ethyl ester is reacted with 3-fluoroaniline in the presence of a coupling agent like EDCl/HOBt, followed by hydrolysis to the carboxylic acid. Subsequent activation as an acyl chloride and coupling to the triazoloquinazoline core introduces the acetamide moiety.
Critical Steps :
- Amidation : Use of 3-fluoroaniline ensures regioselectivity.
- Activation : Thionyl chloride or oxalyl chloride for acid chloride formation.
Allylation and Final Assembly
Allyl Group Incorporation
The allyl group at position 4 is introduced via alkylation. The triazoloquinazoline intermediate is treated with allyl bromide in a polar aprotic solvent (e.g., DMF) using NaH as a base.
Reaction Conditions :
Global Deprotection and Purification
Final deprotection (if necessary) and purification via recrystallization or column chromatography yield the target compound. Analytical data (e.g., $$^1$$H NMR, $$^{13}$$C NMR, HRMS) confirm structure and purity.
Optimization Challenges and Solutions
- Regioselectivity in Cycloaddition : Use of directing groups or steric hindrance minimizes undesired regioisomers.
- Fluorine Stability : Mild reaction conditions prevent defluorination during amidation.
- Stereochemical Control : Chiral auxiliaries or catalysts ensure correct configuration at the sec-butyl center.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
